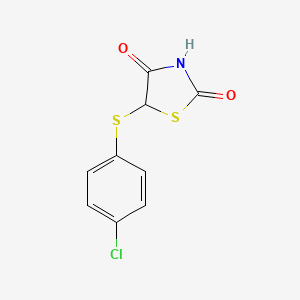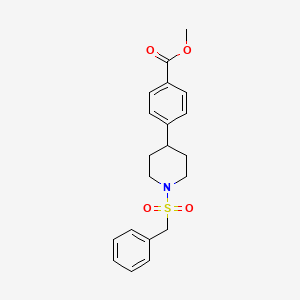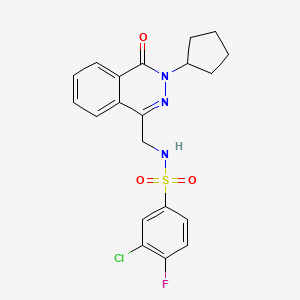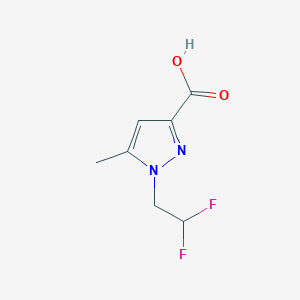
2,7-dimethoxy-1,2,3,4-tetrahydronaphthalen-1-amine, Mixture of diastereomers
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound “2,7-dimethoxy-1,2,3,4-tetrahydronaphthalen-1-amine, Mixture of diastereomers” is a chemical with the molecular formula C12H17NO2 . It is a mixture of diastereomers, which means it contains two or more stereoisomers that are not mirror images of each other .
Physical And Chemical Properties Analysis
The molecular weight of this compound is 207.27 . Other physical and chemical properties such as melting point, boiling point, solubility, and stability are not available from the current data.科学的研究の応用
Synthesis of Tetrahydroisoquinoline Derivatives
The compound is used in the synthesis of tetrahydroisoquinoline derivatives . The process involves a combination of two synthetic methods: the Petasis reaction and Pomeranz–Fritsch–Bobbitt cyclization . The diastereomeric morpholinone derivative formed in the Petasis reaction is further transformed into 1,2,3,4-tetrahydroisoquinoline-1-carboxylic acid via Pomeranz–Fritsch–Bobbitt cyclization .
Medicinal Chemistry
Isoquinolines and 1,2,3,4-tetrahydroisoquinolines (THIQs) are widely distributed in nature as alkaloids, and due to their diverse broad-spectrum biological activity are employed in medicinal chemistry . THIQs containing natural and synthetic molecules have been qualified as ‘privileged scaffolds’ to identify, design, and synthesize novel biologically active derivatives of interest in drug development .
Anti-inflammatory Applications
THIQs have been used in the development of anti-inflammatory compounds . Their unique structure allows them to interact with various biological targets, leading to a reduction in inflammation.
Anti-viral Applications
THIQs have also been used in the development of anti-viral compounds . They have shown potential in inhibiting the replication of various viruses, making them a valuable tool in antiviral drug development.
Anti-fungal Applications
Similar to their anti-viral applications, THIQs have been used in the development of anti-fungal compounds . They can inhibit the growth of various fungi, making them useful in the treatment of fungal infections.
Anti-cancer Applications
THIQs have shown potential in the development of anti-cancer compounds . They can inhibit the growth of various cancer cells, making them a promising avenue for cancer treatment research.
Parkinson’s Disease Treatment
THIQs have been used in the treatment of Parkinson’s disease . They have shown potential in alleviating the symptoms of Parkinson’s disease, making them a valuable tool in neurological research.
Synthesis of Natural Products and Synthetic Pharmaceuticals
1,2,3,4-Tetrahydroisoquinoline carboxylic acids in their optically pure form are important building blocks for the synthesis of natural products and synthetic pharmaceuticals . They are currently subject to growing interest due to their potential applications in various fields .
作用機序
Target of Action
Similar compounds have been found to interact with various receptors, indicating a potential for diverse biological activity .
Mode of Action
It’s known that similar compounds can interact with their targets in various ways, such as binding with high affinity to multiple receptors . This interaction can lead to changes in the target’s function, potentially influencing various biological processes .
Biochemical Pathways
Indole derivatives, which share some structural similarities with this compound, have been found to possess various biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities . These activities suggest that the compound could potentially influence a wide range of biochemical pathways.
Result of Action
Given the diverse biological activities of similar compounds , it’s possible that this compound could have a wide range of effects at the molecular and cellular level.
特性
IUPAC Name |
2,7-dimethoxy-1,2,3,4-tetrahydronaphthalen-1-amine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17NO2/c1-14-9-5-3-8-4-6-11(15-2)12(13)10(8)7-9/h3,5,7,11-12H,4,6,13H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GLKZLMXELQFUOC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1CCC2=C(C1N)C=C(C=C2)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
207.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2,7-Dimethoxy-1,2,3,4-tetrahydronaphthalen-1-amine | |
CAS RN |
1504693-51-9 |
Source


|
| Record name | 2,7-dimethoxy-1,2,3,4-tetrahydronaphthalen-1-amine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-(4-Ethylpiperazin-1-yl)benzo[d]thiazol-6-yl 3-(2,5-dioxopyrrolidin-1-yl)benzoate](/img/structure/B2828950.png)
![N-[1-(cyclopropanecarbonyl)-3,4-dihydro-2H-quinolin-7-yl]-3-nitrobenzamide](/img/structure/B2828951.png)
![2-[(3,4,5-Trimethoxyphenyl)formamido]propanoic acid](/img/structure/B2828953.png)


![N-(1-(3-(tert-butyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)azetidin-3-yl)-N,1,3,5-tetramethyl-1H-pyrazole-4-sulfonamide](/img/structure/B2828957.png)
![1-(4-Bromophenyl)-3-[(2,3,4,5,6-pentafluorophenyl)sulfanyl]-1-propanone](/img/structure/B2828959.png)

![Ethyl 5-(3,3-dimethylbutanamido)-3-(4-methoxyphenyl)-4-oxo-3,4-dihydrothieno[3,4-d]pyridazine-1-carboxylate](/img/structure/B2828963.png)


![9H-Tribenzo[a,c,e][7]annulen-9-one](/img/structure/B2828970.png)
![8-[4-(2-Ethoxyethoxy)phenyl]-1,3-dimethyl-1,3,5-trihydroimidazolidino[1,2-h]pu rine-2,4-dione](/img/structure/B2828971.png)
